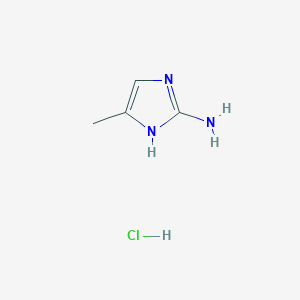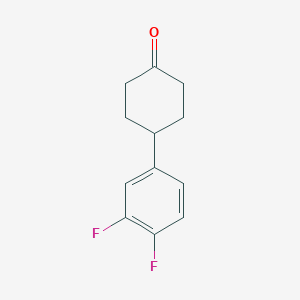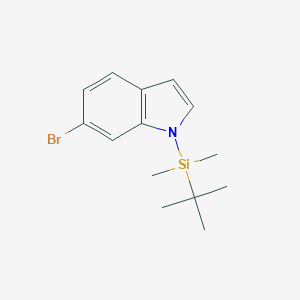
6-Bromo-1-(tert-butyldimethylsilyl)indole
Übersicht
Beschreibung
6-Bromo-1-(tert-butyldimethylsilyl)indole is a chemical compound with the molecular formula C14H20BrNSi and a molecular weight of 310.30 g/mol . It is an indole derivative where the indole nitrogen is protected by a tert-butyldimethylsilyl group, and the 6-position of the indole ring is substituted with a bromine atom. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(tert-butyldimethylsilyl)indole typically involves the following steps :
Protection of Indole Nitrogen: Indole is first reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole in a solvent like tetrahydrofuran (THF) to protect the nitrogen atom.
Bromination: The protected indole is then brominated at the 6-position using N-bromosuccinimide (NBS) in THF at low temperatures (around -78°C).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-(tert-butyldimethylsilyl)indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups via reactions such as Suzuki-Miyaura coupling.
Deprotection: The tert-butyldimethylsilyl group can be removed under acidic conditions or using fluoride ions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.
Deprotection: Uses acids or fluoride sources like tetra-n-butylammonium fluoride (TBAF) in THF.
Major Products
Substitution Products: Various substituted indoles depending on the reagents used.
Deprotected Indole: Indole without the tert-butyldimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-(tert-butyldimethylsilyl)indole is used in several scientific research areas:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action for 6-Bromo-1-(tert-butyldimethylsilyl)indole primarily involves its role as a synthetic intermediate The tert-butyldimethylsilyl group protects the indole nitrogen during reactions, allowing selective functionalization at other positions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Bromo-1-(tert-butyldimethylsilyl)indole is unique due to its specific substitution pattern, which allows for selective reactions at the 6-position of the indole ring. This makes it a valuable intermediate in organic synthesis, providing versatility in the construction of complex molecules.
Eigenschaften
IUPAC Name |
(6-bromoindol-1-yl)-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-9-8-11-6-7-12(15)10-13(11)16/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLGCNHZTPJVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441210 | |
| Record name | 6-BROMO-1-(TERT-BUTYLDIMETHYLSILYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184637-11-4 | |
| Record name | 6-BROMO-1-(TERT-BUTYLDIMETHYLSILYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


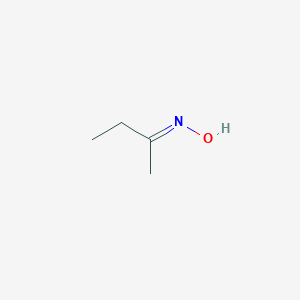
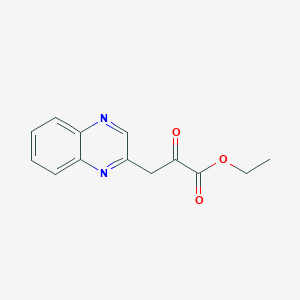
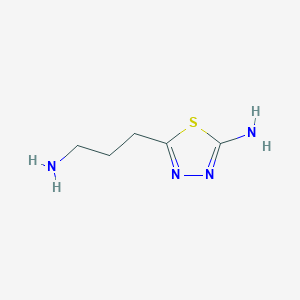
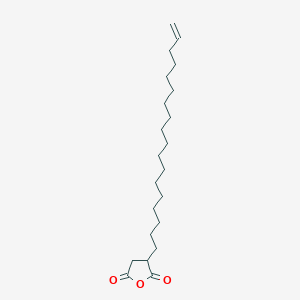
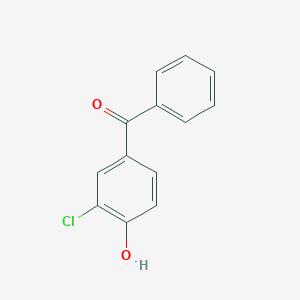
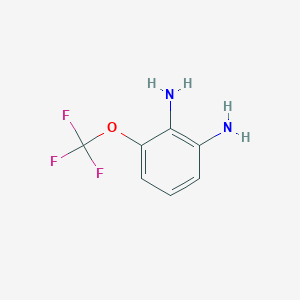
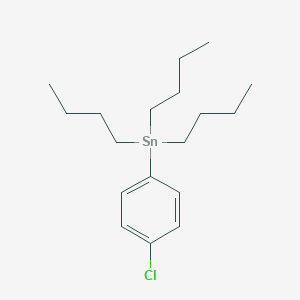
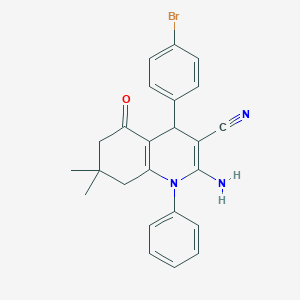
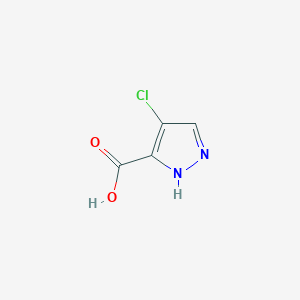
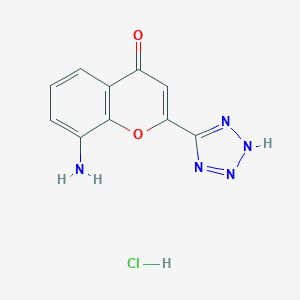
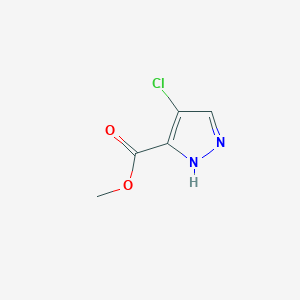
![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)
